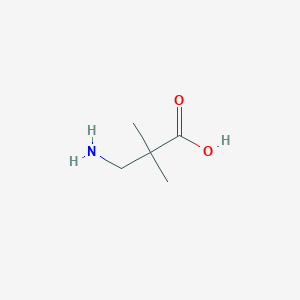
Toluene-3,5-D2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Toluene-3,5-D2 is a deuterated derivative of 5-methylbenzene, also known as m-xylene. This compound is characterized by the substitution of two hydrogen atoms with deuterium atoms at the 1 and 3 positions on the benzene ring. Deuterium, a stable isotope of hydrogen, has one proton and one neutron, making it twice as heavy as hydrogen. This isotopic substitution can significantly alter the physical and chemical properties of the compound, making it valuable for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dideuterio-5-methylbenzene typically involves the deuteration of 5-methylbenzene. One common method is the catalytic exchange of hydrogen atoms with deuterium using a deuterium gas (D₂) atmosphere in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is carried out under elevated temperatures and pressures to facilitate the exchange process.
Industrial Production Methods
Industrial production of deuterated compounds, including 1,3-dideuterio-5-methylbenzene, often involves similar catalytic exchange processes but on a larger scale. The use of high-purity deuterium gas and advanced catalytic systems ensures efficient and cost-effective production. Additionally, specialized facilities equipped with reactors designed for handling deuterium gas are employed to maintain safety and optimize yield.
Analyse Chemischer Reaktionen
Types of Reactions
Toluene-3,5-D2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding deuterated carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into deuterated alkanes or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a metal catalyst (e.g., palladium) are used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield deuterated benzoic acid, while nitration can produce deuterated nitro-m-xylene.
Wissenschaftliche Forschungsanwendungen
Toluene-3,5-D2 has several scientific research applications:
Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved in chemical reactions.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Utilized in the development of deuterated drugs, which can exhibit improved pharmacokinetic properties and reduced metabolic degradation.
Industry: Applied in the production of deuterated solvents and reagents for use in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques.
Wirkmechanismus
The mechanism of action of 1,3-dideuterio-5-methylbenzene involves its interaction with various molecular targets and pathways. The presence of deuterium atoms can influence the rate of chemical reactions due to the kinetic isotope effect, where the heavier deuterium atoms form stronger bonds compared to hydrogen. This can result in slower reaction rates and altered reaction pathways, providing valuable insights into reaction mechanisms and dynamics.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dimethylbenzene (m-xylene): The non-deuterated analog of 1,3-dideuterio-5-methylbenzene.
1,3-Dinitrobenzene: A compound with nitro groups substituted at the 1 and 3 positions.
1,3,5-Trimethylbenzene: A benzene derivative with three methyl groups at the 1, 3, and 5 positions.
Uniqueness
Toluene-3,5-D2 is unique due to the presence of deuterium atoms, which provide distinct physical and chemical properties. The isotopic substitution enhances its utility in scientific research, particularly in studies involving reaction mechanisms, metabolic pathways, and analytical techniques. The compound’s stability and altered reactivity make it a valuable tool for various applications in chemistry, biology, medicine, and industry.
Eigenschaften
IUPAC Name |
1,3-dideuterio-5-methylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8/c1-7-5-3-2-4-6-7/h2-6H,1H3/i3D,4D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFVVABEGXRONW-NMQOAUCRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC(=CC(=C1)C)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
94.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![Potassium;4-[(5,6-dihydroxy-4,7-dioxo-1,3,2-dioxastibepan-2-yl)oxy]-2,3-dihydroxy-4-oxobutanoate](/img/structure/B99846.png)

